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D-Galactose, 3-O-alpha-D-galactopyranosyl-

Cat. No.: B043761
CAS No.: 13168-24-6
M. Wt: 342.3 g/mol
InChI Key: YGEHCIVVZVBCLE-FSYGUOKUSA-N
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Description

Historical Evolution of galactose-alpha-1,3-galactose Research

The scientific journey to understand galactose-alpha-1,3-galactose began with Karl Landsteiner's pioneering work on blood group systems, when he first defined the ABO system and simultaneously recognized a "B-like" substance on mammalian cells. This early observation established the foundation for subsequent decades of research into what would eventually be identified as the galactose-alpha-1,3-galactose epitope. Landsteiner's initial findings demonstrated that all immunocompetent individuals possessed agglutinating antibodies against this substance, providing the first indication of its universal immunogenic properties in humans.

The molecular characterization of this carbohydrate structure progressed significantly throughout the twentieth century. Early investigators discovered that all humans possessed antibodies to a blood group "B-like" oligosaccharide found on non-primate red blood cells, which was subsequently identified as galactose-alpha-1,3-galactose. These foundational studies established that antibodies against galactose-alpha-1,3-galactose are present in all non-immunocompromised human subjects, with some investigations suggesting that the immunoglobulin G antibodies against galactose-alpha-1,3-galactose constituted approximately one percent of circulating immunoglobulins in human subjects, apes, and Old World monkeys.

The galactose-alpha-1,3-galactose epitope and its corresponding antibodies became the focus of intensive research for over fifty years due to their critical role in the initiation of hyperacute rejection of xenografts. This research trajectory culminated in detailed molecular and structural characterizations that revealed the epitope's fundamental importance in mammalian biology. The evolutionary significance of galactose-alpha-1,3-galactose research expanded considerably when investigators began documenting cases of delayed reactions to mammalian meat starting in 1989, when Mrs. Sandra Latimer together with Dr. Antony Deutsch from Athens, Georgia collected ten cases of delayed reactions to mammalian meat and established a connection with tick bite occurrences.

Table 1: Key Milestones in galactose-alpha-1,3-galactose Research Timeline

Year Research Development Significance
Early 1900s Karl Landsteiner identifies "B-like" substance on mammalian cells Foundation for carbohydrate antigen recognition
Mid-1900s Identification as galactose-alpha-1,3-galactose Molecular characterization established
1989 First documented cases of meat allergy following tick bites Clinical significance recognized
2007-2008 Molecular basis of cetuximab reactions elucidated Therapeutic implications identified
Present Ongoing mechanistic and evolutionary studies Comprehensive understanding development

Taxonomic Distribution and Evolutionary Significance

The taxonomic distribution of galactose-alpha-1,3-galactose exhibits a remarkable pattern that reflects one of the most significant evolutionary transitions in mammalian carbohydrate metabolism. The galactose-alpha-1,3-galactose epitope functions as a common N-terminal glycosylation in all non-primate mammals and New World monkeys. This epitope is synthesized by the glycosylation enzyme alpha-1,3-galactosyltransferase, which links the galactose residue to the N-acetyllactosaminyl group using uridine diphosphate galactose as the sugar donor, thus forming the trisaccharide galactose-alpha-1,3-galactose-beta-1,4-N-acetylglucosamine on various glycans.

The evolutionary significance of galactose-alpha-1,3-galactose becomes particularly evident when examining its distribution across mammalian species. In humans, apes, and Old World monkeys, the gene encoding alpha-1,3-galactosyltransferase has been inactivated due to a premature stop codon, resulting in the complete absence of galactose-alpha-1,3-galactose epitope expression. This gene inactivation represents a pivotal evolutionary event that occurred approximately 20-30 million years ago in the stem lineage of catarrhine primates.

The molecular basis for this evolutionary transition has been thoroughly characterized through genomic analyses. The evolutionary loss of galactose-alpha-1,3-galactose epitopes has been attributed to point mutations in the coding region of the alpha-1,3-galactosyltransferase gene. Comparative sequence analyses revealed that the human alpha-1,3-galactosyltransferase pseudogene contains two point mutations resulting in a frame shift mutation and a premature stop codon. Remarkably, sequencing of this exon in chimpanzees reveals the same two mutations, while gorilla sequences contain only the first frame-shift mutation, which generates a premature stop codon.

Table 2: Taxonomic Distribution of galactose-alpha-1,3-galactose Expression

Taxonomic Group galactose-alpha-1,3-galactose Expression Alpha-1,3-galactosyltransferase Gene Status
Non-primate mammals Abundant Active
Prosimians (lemurs) Present Active
New World monkeys Present Active
Old World monkeys Absent Inactivated pseudogene
Apes Absent Inactivated pseudogene
Humans Absent Inactivated pseudogene

The evolutionary inactivation of the alpha-1,3-galactosyltransferase gene resulted in profound immunological consequences. Once galactose-alpha-1,3-galactose epitopes were eliminated from catarrhine primates, these species developed the capacity to produce anti-galactose-alpha-1,3-galactose antibodies. This evolutionary transition enabled catarrhine primates to mount immune responses against pathogens expressing galactose-alpha-1,3-galactose epitopes, potentially providing selective advantages against specific infectious diseases endemic to Old World environments.

Strong purifying selection preserved the alpha-1,3-galactosyltransferase gene in non-catarrhine mammals, indicating that the functional gene product is subjected to considerable physiological constraint. This observation suggests that maintenance of galactose-alpha-1,3-galactose synthesis was essential for survival in most mammalian lineages, and that alternative or more beneficial glycosyltransferase activity had to evolve in stem catarrhines before alpha-1,3-galactosyltransferase inactivation could occur.

Biochemical Significance in Intercellular Signaling

The biochemical properties of galactose-alpha-1,3-galactose confer remarkable significance in intercellular signaling mechanisms across mammalian species. The galactose-alpha-1,3-galactose epitope represents one of the most abundant carbohydrate epitopes on glycoproteins and glycolipids of non-primate mammals. This widespread distribution enables the epitope to function as a critical component in diverse cellular recognition and signaling pathways.

The structural characteristics of galactose-alpha-1,3-galactose facilitate its role in intercellular communication through specific molecular interactions. The epitope exhibits a unique terminal carbohydrate structure in the form of galactose-alpha-1,3-galactose-beta-1,4-N-acetylglucosamine, which has been confirmed through studies of major glycolipids in mammalian cell membranes. This structural configuration enables recognition by specific lectin domains and carbohydrate-binding proteins, facilitating intercellular signaling processes.

The distribution of galactose-alpha-1,3-galactose epitopes varies significantly across different cellular compartments and organ systems, reflecting specialized roles in tissue-specific signaling mechanisms. High concentrations of galactose-alpha-1,3-galactose epitopes are observed in all hepatic cells, with the largest quantities found in proximal convoluted tubules of the kidney. The epitope is present in smaller quantities in distal tubules and glomeruli, while being notably absent in collecting ducts. This differential distribution pattern suggests specialized functions in organ-specific physiological processes.

On endothelial cells, more than twenty glycoproteins carry galactose-alpha-1,3-galactose epitopes, including von Willebrand factor, DM-GRASP, and various integrin subunits including alpha-1, alpha-v, alpha-3/alpha-5, beta-1, and beta-3 integrins. This extensive distribution on endothelial surfaces indicates critical roles in vascular signaling, cell adhesion, and hemostatic mechanisms. The presence of galactose-alpha-1,3-galactose on fibrinogen, von Willebrand factor, alpha-2 integrin, and beta-3 integrin on platelets further emphasizes its importance in coagulation and thrombotic processes.

The biochemical significance of galactose-alpha-1,3-galactose in intercellular signaling extends to its role as a recognition determinant for complement activation and cellular interactions. Experimental studies have demonstrated that agonist binding of galactose-alpha-1,3-galactose can evoke endothelial cell activation independently of complement activation. This activation process involves cellular shape changes, transient development of intercellular gaps, and alterations in surface molecule expression.

Table 3: Cellular Distribution and Signaling Functions of galactose-alpha-1,3-galactose

Cell Type galactose-alpha-1,3-galactose-bearing Molecules Signaling Function
Endothelial cells von Willebrand factor, integrins, DM-GRASP Vascular signaling, cell adhesion
Platelets Fibrinogen, von Willebrand factor, integrins Hemostatic processes
Hepatocytes Multiple glycoproteins and glycolipids Metabolic signaling
Renal tubular cells Various membrane glycoproteins Renal function regulation

The molecular mechanisms underlying galactose-alpha-1,3-galactose-mediated signaling involve specific protein kinase pathways and transcription factor activation. Studies using galactose-alpha-1,3-galactose-specific lectins have revealed tyrosine phosphorylation of proteins with apparent molecular masses of approximately 130 kilodaltons, representing novel signaling pathways not observed with other stimuli. Additionally, galactose-alpha-1,3-galactose binding induces p42/44 mitogen-activated protein kinase activation and nuclear factor-kappa B transcription factor activation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₂H₂₂O₁₁ B043761 D-Galactose, 3-O-alpha-D-galactopyranosyl- CAS No. 13168-24-6

Properties

IUPAC Name

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEHCIVVZVBCLE-FSYGUOKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927317
Record name 3-O-alpha-D-Galactopyranosyl-D-galactose
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URL https://comptox.epa.gov/dashboard/DTXSID30927317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13168-24-6
Record name Galactosyl-(1-3)galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-alpha-D-Galactopyranosyl-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALACTOBIOSE, 3.ALPHA.-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Glycosylation Using Trichloroacetimidate Donors

Trichloroacetimidate derivatives are widely employed as glycosyl donors due to their high reactivity and stereoselectivity. For instance, 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate, when activated by trimethylsilyl triflate (TMSOTf), facilitates α-selective glycosylation with acceptors such as 1,2:5,6-di-O-cyclohexylidene-α-D-galactofuranose. This method yields protected disaccharides with α-(1→3) linkages, which are subsequently deprotected via hydrogenolysis (for benzyl groups) and acid hydrolysis (for cyclohexylidene groups). The reaction typically proceeds in anhydrous dichloromethane at −20°C to room temperature, achieving yields of 65–75%.

Thioglycoside-Based Glycosylation

Phenyl thioglycosides offer stability and compatibility with diverse reaction conditions. In one approach, phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside was coupled with 1,2:5,6-di-O-cyclohexylidene-α-D-galactofuranose using N-iodosuccinimide (NIS) and triflic acid (TfOH) as promoters. This method favors α-anomer formation through neighboring group participation, with yields comparable to trichloroacetimidate-based routes (70–78%).

Halide Donors in Stereoselective Synthesis

Galactopyranosyl bromides, such as 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide, have been utilized in Koenigs-Knorr reactions. Activation with silver triflate (AgOTf) in the presence of molecular sieves enables glycosylation of acceptors like allyl 2,6-di-O-benzyl-α-D-galactopyranoside. The reaction proceeds in dichloromethane at 0°C, yielding 60–68% of the α-(1→3)-linked product after column chromatography.

Enzymatic Synthesis Strategies

Enzymatic methods provide an alternative to chemical synthesis, leveraging the specificity of glycosidases and glycosyltransferases.

β-Galactosidase-Catalyzed Transglycosylation

β-Galactosidase from Bacillus circulans catalyzes transglycosylation using β-D-galactopyranosyl-p-nitrophenol (β-D-Gal-pNP) as a donor and D-galactose as an acceptor. Notably, this enzyme exhibits dual regioselectivity, producing both β-(1→3)- and β-(1→6)-linked disaccharides. However, when D-GlcNAc or D-GalNAc serves as the acceptor, β-(1→3) linkage predominates (95:5 ratio). Reaction optimization at pH 6.0 and 37°C yields 40–50% conversion, with purification via HPLC on a Carbopac PA1 column.

Glycosyltransferase-Mediated Synthesis

While glycosyltransferases are less commonly reported for α-(1→3) linkages, recombinant α-1,3-galactosyltransferases have been explored. These enzymes utilize UDP-galactose as a donor, transferring the galactosyl moiety to C3-OH of acceptor substrates. Although yields are modest (30–40%), this method avoids protective group manipulations.

Purification and Characterization

Chromatographic Techniques

Purification challenges arise from regioisomer separation and residual substrate removal. High-performance liquid chromatography (HPLC) with hydrophilic interaction liquid chromatography (HILIC) or C18 columns effectively resolves α-(1→3) and α-(1→6) isomers. Gradient elution (acetonitrile/water) with detection at 190–210 nm optimizes carbohydrate visibility.

Spectroscopic Confirmation of Structure

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the α-(1→3) linkage. Key diagnostic signals include:

  • ¹H-NMR : α-anomeric proton at δ 5.0–5.2 ppm (J = 3–4 Hz).

  • ¹³C-NMR : Glycosidic carbon (C1) at δ 95–100 ppm and C3 of the acceptor galactose at δ 75–78 ppm.
    Mass spectrometry (MALDI-TOF) further validates molecular weight, with [M+Na]⁺ peaks at m/z 365.1 for the disaccharide.

Comparative Analysis of Synthetic Routes

Method Donor Acceptor Conditions Yield Reference
Trichloroacetimidate2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate1,2:5,6-Di-O-cyclohexylidene-α-D-galactofuranoseTMSOTf, CH₂Cl₂, −20°C65–75%
ThioglycosidePhenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside1,2:5,6-Di-O-cyclohexylidene-α-D-galactofuranoseNIS/TfOH, CH₂Cl₂70–78%
Halide Donor2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl bromideAllyl 2,6-di-O-benzyl-α-D-galactopyranosideAgOTf, CH₂Cl₂, 0°C60–68%
β-Galactosidaseβ-D-Gal-pNPD-GalactosepH 6.0, 37°C40–50%

Chemical Reactions Analysis

Types of Reactions: D-Galactose, 3-O-alpha-D-galactopyranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Applications

1.1. Glycobiology and Cell Signaling

D-Galactose derivatives play a crucial role in glycobiology, particularly in cell signaling pathways. The presence of galactose residues in glycoproteins and glycolipids influences cellular interactions and recognition processes. For instance, the incorporation of D-galactose into glycan structures can enhance the binding affinity of lectins, which are proteins that recognize specific carbohydrate moieties on cell surfaces .

1.2. Synthesis of Glycoconjugates

The compound is utilized in synthesizing glycoconjugates, which are essential for studying protein-carbohydrate interactions. Recent advancements have demonstrated that D-Galactose derivatives can be used to create complex glycosylated structures that mimic natural glycans, aiding in the investigation of biological functions and disease mechanisms .

Pharmaceutical Applications

2.1. Drug Development

D-Galactose, 3-O-alpha-D-galactopyranosyl- has been explored in drug formulation due to its potential immunomodulatory effects. Research indicates that galactosylated compounds can enhance the immune response by targeting specific receptors on immune cells, making them promising candidates for vaccine development and immunotherapy .

2.2. Antiviral Agents

Studies have shown that certain galactosylated compounds exhibit antiviral properties by inhibiting viral entry into host cells. For example, modifications involving D-galactose have been investigated as potential treatments for viral infections like HIV and influenza, where they interfere with viral glycoprotein interactions .

Food Science Applications

3.1. Prebiotic Effects

D-Galactose oligosaccharides are recognized for their prebiotic properties, promoting beneficial gut microbiota growth. The consumption of foods enriched with D-galactose can enhance gut health by selectively stimulating the growth of probiotics such as Bifidobacteria and Lactobacillus species .

3.2. Flavor Enhancement

In the food industry, D-Galactose derivatives are utilized to improve the flavor profile of various products. Their sweet taste can enhance the palatability of low-calorie foods and beverages without significantly increasing caloric content .

Case Studies

StudyApplicationFindings
GlycobiologyDemonstrated enhanced binding of galactosylated glycoproteins to lectins, indicating a role in cell signaling.
Drug DevelopmentIdentified immunomodulatory effects of D-galactose derivatives in vaccine formulations.
Antiviral ResearchShowed that galactosylated compounds inhibit viral entry in vitro, suggesting potential therapeutic applications against HIV and influenza.
Prebiotic EffectsConfirmed that D-galactose oligosaccharides promote the growth of beneficial gut bacteria in human trials.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Linkage Position Functional Groups Biological Role/Applications Key References
3-O-α-D-galactopyranosyl-D-galactose α-1,3 Free hydroxyl groups Model substrate for galactosyltransferases; glycobiology assays Extrapolated
4-O-α-D-galactopyranosyl-D-galactose α-1,4 Free hydroxyl groups Lectin binding studies; enzyme specificity assays
D-Galactose Pentaacetate N/A (monomer) Acetylated hydroxyl groups Synthetic precursor for complex carbohydrates
D-Galactose, 4-O-[2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]- β-1,4 Acetylamino, deoxy Structural studies of glycoconjugates

Key Insights:

Linkage Position :

  • The α-1,3 linkage in 3-O-α-D-galactosyl-D-galactose distinguishes it from the α-1,4-linked analog (4-O-α-D-galactosyl-D-galactose). This difference impacts enzymatic recognition; for example, α-galactosidases and galactosyltransferases exhibit specificity toward distinct linkage positions .
  • highlights that 4-O-α-linked galactose is used to study galactosyltransferases, suggesting that the 3-O-α variant may interact with different isoforms or exhibit altered binding kinetics.

Functional Groups: Unlike acetylated derivatives (e.g., D-galactose pentaacetate), the 3-O-α-linked compound retains free hydroxyl groups, making it more hydrophilic and suitable for aqueous enzymatic assays . The absence of acetyl or acetylamino groups (as seen in and ) may render 3-O-α-D-galactosyl-D-galactose more susceptible to hydrolysis by glycosidases compared to its acetylated counterparts .

Biological Applications :

  • While 4-O-α-D-galactosyl-D-galactose is utilized in lectin-binding studies and carbohydrate microarrays , the 3-O-α-linked derivative could serve as a substrate for α-1,3-specific galactosyltransferases involved in synthesizing blood group antigens or microbial glycans.
  • D-Galactose pentaacetate, with enhanced stability, is preferred in synthetic chemistry for constructing glycoconjugates , whereas the 3-O-α-linked compound may be more relevant in native biochemical contexts.

Research Findings and Mechanistic Insights

Enzymatic Interactions: α-Galactosidases, which hydrolyze α-linked galactose residues, show varying tolerance to D-galactose derivatives. notes that α-galactosidase from Streptomyces griseoloalbus tolerates D-galactose up to 100 mM, but the inhibitory effect on the 3-O-α-linked compound remains unstudied. The α-1,3 linkage may confer resistance to certain α-galactosidases, analogous to how β-1,4 linkages in lactose require specific β-galactosidases for cleavage .

Metabolic Pathways :

  • D-Galactose metabolism typically occurs via the Leloir pathway, but alternative routes exist, such as the conversion to L-sorbose in Aspergillus nidulans . The 3-O-α-linked derivative may bypass standard pathways, requiring specialized enzymes for catabolism.

Pharmacological Potential: While D-galactose exhibits anti-inflammatory effects in atopic dermatitis models (e.g., reduced IgE levels in mice; ), the 3-O-α-linked compound’s bioactivity is unexplored in the provided evidence.

Biological Activity

D-Galactose, specifically in its 3-O-alpha-D-galactopyranosyl form, is a disaccharide that has garnered attention for its biological activities and potential applications in various fields, including nutrition and immunology. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

D-Galactose, 3-O-alpha-D-galactopyranosyl- is a disaccharide composed of two galactose units linked by an alpha (1→3) glycosidic bond. This structure influences its biological functions, particularly in immunological responses.

Biological Functions

1. Immunomodulatory Effects
Research indicates that D-Galactose derivatives can stimulate immune responses. The α-gal epitope, which is present in this compound, is known to elicit strong immune reactions due to its recognition by natural antibodies in humans. This has implications for vaccine development and cancer therapies, where enhancing immune responses is critical.

2. Nutritional Benefits
Studies have shown that oligosaccharides containing D-Galactose can serve as prebiotics, promoting the growth of beneficial gut bacteria. This prebiotic effect contributes to improved gut health and overall well-being.

Case Studies

  • Case Study 1: Immunogenicity of α-Gal Epitopes
    A study explored the immunogenicity of α-Gal epitopes derived from D-Galactose in a vaccine context. The findings revealed that these epitopes could enhance antibody production against specific pathogens, indicating their potential use in vaccine formulations aimed at improving immune responses against infections .
  • Case Study 2: Prebiotic Effects
    Another investigation assessed the prebiotic effects of D-Galactose-containing oligosaccharides on gut microbiota composition in humans. Results showed a significant increase in beneficial bacteria such as Bifidobacteria and Lactobacilli, highlighting the compound's role in promoting gut health .

Table 1: Summary of Biological Activities of D-Galactose Derivatives

Activity TypeDescriptionReference
ImmunomodulationEnhances antibody production via α-Gal epitopes
Prebiotic EffectPromotes growth of beneficial gut bacteria
Antioxidant ActivityExhibits radical scavenging capabilities

The biological activity of D-Galactose is largely attributed to its structural characteristics that facilitate interactions with immune cells. The α-gal epitope binds to receptors on immune cells, triggering signaling pathways that lead to enhanced immune responses. This mechanism underlies both its immunomodulatory effects and its potential as a prebiotic.

Q & A

Q. Q1. What are the primary mechanisms by which D-galactose induces oxidative stress and advanced glycation end products (AGEs) in experimental models?

D-Galactose undergoes enzymatic oxidation via galactose oxidase, producing reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH⁻). These radicals damage cellular structures and initiate glycation reactions, where D-galactose binds to free amino groups of proteins, forming AGEs. AGE accumulation disrupts cellular function and accelerates aging phenotypes. Methodologically, researchers quantify ROS using fluorometric assays (e.g., DCFH-DA) and AGEs via ELISA or fluorescence spectroscopy .

Q. Q2. How is D-galactose utilized to establish aging or neurodegenerative disease models in rodents?

A standardized protocol involves administering D-galactose subcutaneously (300 mg/kg body weight) or orally (100 mg/kg) daily for 6–15 weeks. This induces oxidative stress, mitochondrial dysfunction, and cognitive decline, mimicking natural aging or Alzheimer’s disease. Key biomarkers include elevated thiobarbituric acid reactive substances (TBARS), reduced superoxide dismutase (SOD), and glutathione (GSH). Validation requires behavioral tests (e.g., Morris water maze) and histopathological analysis of brain tissue .

Q. Q3. How do contradictory findings in D-galactose models arise across species (e.g., rodents vs. insects)?

Discrepancies stem from species-specific metabolic rates and antioxidant systems. For example, Drosophila melanogaster exposed to D-galactose show a biphasic SOD activity curve (initial increase followed by decline), whereas rodents exhibit sustained SOD reduction. Methodological adjustments, such as dose scaling (e.g., 200 mM in cell cultures vs. 300 mg/kg in rats) and exposure duration, are critical to reconcile data .

Q. Q4. What experimental strategies mitigate confounding variables in D-galactose-induced glycation studies?

To isolate glycation effects:

  • Use galactose oxidase inhibitors (e.g., quercetin) to block ROS production.
  • Employ AGE-specific antibodies (e.g., anti-CML) in Western blotting.
  • Pair with antioxidant treatments (e.g., melatonin at 10 mg/kg) to dissect oxidative vs. glycation pathways .

Q. Q5. How can glycosidic linkage specificity (e.g., 3-O-α vs. 4-O-β) impact D-galactose’s biological activity?

The 3-O-α-D-galactopyranosyl linkage may alter enzyme recognition (e.g., galactosidases) and metabolic turnover rates compared to 4-O-β derivatives. Structural analysis via NMR or X-ray crystallography is essential to map binding affinities. For example, β-linked galactose in lactose (4-O-β-D-galactopyranosyl-D-glucose) is hydrolyzed by lactase, whereas α-linked forms resist digestion, influencing bioavailability .

Methodological Challenges

Q. Q6. What are the limitations of using D-galactose to model age-related diseases in vitro?

  • Dose Dependency: High concentrations (>200 mM) in cell cultures (e.g., SH-SY5Y neurons) may induce non-physiological osmotic stress.
  • Time Course: Acute exposure (48 hours) primarily triggers ROS, while chronic models (>8 weeks) better replicate AGE accumulation.
  • Validation: Combine with genetic models (e.g., APP/PS1 mice for Alzheimer’s) to confirm pathological relevance .

Q. Q7. How can researchers optimize D-galactose administration routes for tissue-specific effects?

  • Subcutaneous Injection: Ensures systemic distribution, ideal for whole-body aging phenotypes.
  • Oral Gavage: Mimics dietary intake but varies in bioavailability due to gut microbiota metabolism.
  • Intraperitoneal Delivery: Achieves rapid plasma peaks but risks localized inflammation .

Emerging Directions

Q. Q8. What novel biotechnological applications leverage D-galactose’s structural properties?

  • Biomass Conversion: Microbial fermentation of D-galactose from macroalgae into bioethanol (yields ~0.4 g ethanol/g galactose).
  • Enzyme Engineering: Tailoring galactose oxidases for industrial H₂O₂ production or biosensors .

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